molecular formula C14H15O4P B032852 Bis(4-methylphenyl) hydrogen phosphate CAS No. 843-24-3

Bis(4-methylphenyl) hydrogen phosphate

Cat. No. B032852
CAS RN: 843-24-3
M. Wt: 278.24 g/mol
InChI Key: PLUDEAUQZKPAIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organophosphorus compounds, akin to bis(4-methylphenyl) hydrogen phosphate, often involves reactions such as aromatic nucleophilic substitution. For instance, sterically hindered bis(phosphoryl) derivatives have been synthesized via the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, leading to bis(phosphoryl)benzene derivatives through oxidation and methylation of phosphorus atoms (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of phosphorus-containing compounds, including bis(4-methylphenyl) hydrogen phosphate, often features large bond angles around phosphorus atoms, as evidenced by X-ray crystallography studies. These structural analyses provide insights into the steric and electronic environments of phosphorus centers in such compounds (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

The reactivity of organophosphate compounds can be examined through their interaction with enzymes or other chemical entities. For instance, bis(p-nitrophenyl) methyl phosphate has been shown to react with liver carboxylesterases, highlighting the chemical behavior of similar organophosphates in biological contexts (Hamilton et al., 1975).

Physical Properties Analysis

The physical properties of bis(4-methylphenyl) hydrogen phosphate and related compounds, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in various conditions. These properties are influenced by the molecular structure, which can be deduced from spectroscopic methods like NMR and FT-IR (Gubina et al., 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under different conditions, and potential for forming derivatives, are integral to understanding the applications of bis(4-methylphenyl) hydrogen phosphate. Investigations into these areas often utilize various analytical techniques to explore reaction mechanisms and product formations (Hamilton et al., 1975).

Scientific Research Applications

  • Environmental Studies : Organophosphate esters (OPEs), including compounds like Bis(methylphenyl) phosphate, are used as flame retardants and plasticizers. They are found globally in indoor environments and are a concern due to their potential reproductive toxicity, carcinogenicity, and neurotoxicity. Research in Australia has focused on understanding OPE exposures in infants and young children through urine analysis (He et al., 2018).

  • Fluorescence Spectroscopy : Studies on the fluorescence spectra of aryl phosphates, including bis(4‐methoxyphenyl) hydrogen phosphate, revealed two emission bands indicating the formation of intramolecular excimers. This research contributes to our understanding of molecular interactions and reactivities in these compounds (Okamoto et al., 1992).

  • Synthesis of Biological Derivatives : Aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives, including 4-(methylsulfonyl)phenyl derivatives, have been synthesized for studying their hydrolysis under physiological conditions. This research is significant for understanding the potential of these compounds in delivering biologically active nucleotides into cells (Farrow et al., 1990).

  • Catalysis and Hydrolysis : Research on the hydrolysis of bis(4-nitrophenyl)phosphate and related compounds in the presence of dinuclear metal complexes contributes to our understanding of catalytic mechanisms and the roles of various metal ions in these processes (Vichard & Kaden, 2002).

  • Flame Retardancy : The thermal decomposition mechanism of effective flame retardants like hydroquinone bis(di-2-methylphenyl phosphate) has been studied using techniques like thermogravimetry and Fourier transform infrared spectroscopy. This research is crucial for understanding the flame retardant mechanisms of these compounds (Chen et al., 2016).

properties

IUPAC Name

bis(4-methylphenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O4P/c1-11-3-7-13(8-4-11)17-19(15,16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUDEAUQZKPAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233262
Record name Phosphoric acid bis(4-methylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methylphenyl) hydrogen phosphate

CAS RN

843-24-3
Record name Phosphoric acid, bis(4-methylphenyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid bis(4-methylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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